2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

Catalog No.
S12676823
CAS No.
M.F
C25H19BrN2O2
M. Wt
459.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylb...

Product Name

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol

Molecular Formula

C25H19BrN2O2

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C25H19BrN2O2/c1-2-17-3-5-18(6-4-17)15-30-21-11-12-22(24(29)13-21)25-23(14-27-16-28-25)19-7-9-20(26)10-8-19/h2-14,16,29H,1,15H2

InChI Key

GYIUWSDMXGUJJO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O

The compound 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is a complex organic molecule characterized by its unique structure, which incorporates a pyrimidine ring substituted with a bromophenyl group and a phenolic moiety linked via an ether bond to an ethenylbenzyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Include:

  • Nucleophilic substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further derivatization.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, enhancing solubility and bioavailability.
  • Oxidation/reduction reactions: The phenolic hydroxyl group may participate in oxidation reactions, potentially altering its biological activity.

Preliminary studies suggest that 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol may exhibit various biological activities, including:

  • Anticancer properties: Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial effects: The presence of the bromophenyl group may enhance antibacterial and antifungal activities.
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Synthesis of this compound can be achieved through several methods, including:

  • Multi-step synthesis:
    • Starting from commercially available pyrimidine derivatives, bromination can introduce the bromophenyl group.
    • Subsequent reactions involving phenolic compounds and ethenylbenzyl derivatives can yield the final product.
  • One-pot synthesis:
    • Utilizing coupling reactions that allow simultaneous formation of multiple bonds can streamline the synthesis process, reducing time and resources needed.
  • Green chemistry approaches:
    • Employing environmentally friendly solvents and catalysts can enhance the sustainability of the synthesis process.

The applications of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol are diverse:

  • Pharmaceutical development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Material science: The compound could be explored for use in creating advanced materials due to its unique chemical structure.
  • Biochemical research: It may serve as a tool for studying specific biological pathways or enzyme functions.

Interaction studies are crucial to understanding how this compound behaves in biological systems. Key areas of focus include:

  • Protein-ligand interactions: Investigating how the compound binds to target proteins can elucidate its mechanism of action.
  • Metabolic pathways: Understanding how the compound is metabolized can inform dosage and efficacy in therapeutic applications.
  • Synergistic effects: Evaluating its interactions with other drugs may reveal potential for combination therapies.

Several compounds share structural features with 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol, making them relevant for comparison:

Compound NameStructural FeaturesBiological Activity
4-BromophenolBromine-substituted phenolAntimicrobial
5-(4-Bromophenyl)pyrimidinePyrimidine with bromophenyl substitutionAnticancer
EthenylbenzeneVinyl-substituted benzenePolymer precursor

Uniqueness

This compound's uniqueness lies in its specific combination of a pyrimidine core, brominated aromatic ring, and ether-linked ethenylbenzene moiety. This structural complexity may confer distinct biological properties compared to simpler analogs, allowing for targeted therapeutic applications not achievable by other compounds.

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

458.06299 g/mol

Monoisotopic Mass

458.06299 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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